REACTION_SMILES
|
[BH3:48].[Br:1][CH2:2][C:3](=[O:4])[c:5]1[cH:6][c:7]([NH:19][S:20](=[O:21])(=[O:22])[CH3:23])[c:8]([O:11][CH2:12][c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[cH:9][cH:10]1.[CH3:45][S:46][CH3:47].[CH3:56][CH2:57][O:58][C:59](=[O:60])[CH3:61].[Cl-:49].[NH4+:50].[O:51]1[CH2:52][CH2:53][CH2:54][CH2:55]1.[c:24]1([C:25]2([c:26]3[cH:27][cH:28][cH:29][cH:30][cH:31]3)[O:32][B:33]([CH3:34])[N:35]3[CH2:36][CH2:37][CH2:38][CH:39]23)[cH:40][cH:41][cH:42][cH:43][cH:44]1>>[Br:1][CH2:2][CH:3]([OH:4])[c:5]1[cH:6][c:7]([NH:19][S:20](=[O:21])(=[O:22])[CH3:23])[c:8]([O:11][CH2:12][c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[cH:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Nc1cc(C(=O)CBr)ccc1OCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CB1OC(c2ccccc2)(c2ccccc2)C2CCCN12
|
Name
|
CS(=O)(=O)Nc1cc(C(O)CBr)ccc1OCc1ccccc1
|
Type
|
product
|
Smiles
|
CS(=O)(=O)Nc1cc(C(O)CBr)ccc1OCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |